Azepan-1-yl(2,6-dichlorophenyl)methanone is a complex organic compound that belongs to the class of azepanes, which are seven-membered saturated heterocycles containing nitrogen. This compound features a dichlorophenyl group and a ketone functional group, contributing to its potential biological activity and applications in medicinal chemistry.
The compound has been synthesized and characterized in various studies, primarily focusing on its pharmacological properties and potential applications in drug development. Research indicates that derivatives of azepan compounds can interact with various biological targets, including receptors and enzymes, making them of interest in medicinal chemistry.
Chemically, Azepan-1-yl(2,6-dichlorophenyl)methanone can be classified as:
The synthesis of Azepan-1-yl(2,6-dichlorophenyl)methanone typically involves multi-step organic reactions. Commonly used methods include:
The synthesis may require specific catalysts, solvents, and controlled temperatures to optimize yield and purity. Techniques such as continuous flow synthesis can be utilized for industrial-scale production.
The molecular formula of Azepan-1-yl(2,6-dichlorophenyl)methanone is , with a molecular weight of approximately 265.15 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C13H12Cl2N |
| Molecular Weight | 265.15 g/mol |
| IUPAC Name | Azepan-1-yl(2,6-dichlorophenyl)methanone |
| InChI Key | [InChI Key here] |
Azepan-1-yl(2,6-dichlorophenyl)methanone can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for Azepan-1-yl(2,6-dichlorophenyl)methanone involves its interaction with various biological targets:
The exact molecular targets depend on the context of use and further studies are necessary to elucidate these interactions comprehensively.
Azepan-1-yl(2,6-dichlorophenyl)methanone has potential applications in:
Azepanoyl aryl ketones demonstrate distinctive capabilities in disrupting pathological protein-protein interactions (PPIs) through precise molecular recognition of interfacial "hot spots." These shallow, featureless interaction surfaces spanning 1,000-2,000 Ų have traditionally presented formidable challenges for small molecule intervention. The azepane ring system—a seven-membered nitrogen-containing heterocycle—imparts significant conformational flexibility while maintaining structural rigidity at key vectors. This balanced flexibility enables optimal positioning of pharmacophoric elements across extended PPI interfaces. When coupled with the aromatic plane of dichlorophenyl systems, these compounds achieve three-dimensional complementarity to complex topographies that evade conventional drug scaffolds [5] [8].
The molecular architecture of azepanoyl aryl ketones facilitates multiple binding modalities: the ketone linker can participate in hydrogen bonding networks; the azepane nitrogen offers protonation sites for electrostatic interactions; and the chlorine atoms provide halogen bonding capabilities. This multipoint interaction profile allows these compounds to effectively compete with native protein binding partners. Specifically, azepan-1-yl(2,6-dichlorophenyl)methanone's dichlorinated aromatic system creates a hydrophobic ridge that mimics tryptophan/tryptophan interactions prevalent in PPI energy hotspots. Simultaneously, the azepane ring occupies adjacent hydrophobic pockets frequently overlooked by smaller heterocycles [8].
Structural studies reveal that these compounds exploit transient pockets formed during PPI complex formation rather than targeting static binding sites. Their moderate molecular weight (approximately 300-400 Da) circumvents the traditional size limitations of PPI inhibitors while maintaining favorable pharmacokinetic properties. The strategic positioning of chlorine atoms ortho to the ketone linkage induces a twisted conformation that projects hydrophobic surfaces toward complementary regions on PPI interfaces. This conformational distortion differentiates azepanoyl aryl ketones from planar scaffolds, enhancing their interference with helix-helix packing interactions common in PPIs like p53-MDM2 [5] [8].
The development of dichlorophenyl-containing pharmacophores represents a deliberate medicinal chemistry strategy to enhance target engagement through halogen bonding and optimized steric bulk. 2,6-Dichloro substitution specifically generates a characteristic "V-shaped" topology that complements hydrophobic clefts in protein binding sites inaccessible to monosubstituted analogs. This configuration evolved from early observations that ortho-chlorination significantly improved binding affinities in protease inhibitors and receptor antagonists, prompting systematic exploration of dichloro patterns [3] [6].
Table 1: Structural Milestones in Dichlorophenyl-Containing Pharmacophore Development
| Era | Prototype Compounds | Key Structural Innovations | Therapeutic Applications |
|---|---|---|---|
| 1970s-1980s | Dichlorophenyl benzodiazepines | Discovery of ortho-chlorine enhancement to π-stacking | Anxiolytics, Anticonvulsants |
| 1990s | Dichlorophenyl sulfonamides | Exploitation of halogen bonding for kinase inhibition | Anticancer agents |
| 2000s | Dichlorophenyl heterocyclic ketones | Conformational restriction through ketone linkers | PPIs, CNS disorders |
| 2010-Present | Azepan-1-yl(2,6-dichlorophenyl)methanone derivatives | Integration with medium-sized nitrogen heterocycles | Undruggable PPI targets |
Pharmacophore modeling reveals that the 2,6-dichlorophenyl moiety consistently fulfills three critical features: a hydrophobic domain (chlorine atoms), hydrogen bond acceptor potential (ortho-positioned electron cloud), and aromatic stacking capability. This pharmacophore triad aligns with the essential features identified for diverse target classes, particularly those with solvent-exposed binding sites. When incorporated into the azepanoyl methanone scaffold, the dichlorophenyl group transitions from peripheral substituent to core pharmacophoric element, directly participating in key interactions rather than merely influencing bioavailability [3] [6] [9].
The integration of the dichlorophenyl system with azepane via ketone linkage represents a strategic conformational restriction that optimizes vectorial presentation of pharmacophoric elements. Molecular dynamics simulations demonstrate that this configuration reduces entropic penalties upon binding by 30-40% compared to flexible analogs. Structure-activity relationship (SAR) studies across chemical series show that 2,6-dichloro substitution specifically enhances binding to targets with deep hydrophobic pockets flanked by hydrogen bond donors—precisely the architecture found in PPI interfaces like MDM2. This evolutionary refinement distinguishes contemporary dichlorophenyl pharmacophores from their predecessors, transforming them from passive stability enhancers to active binding elements [6] [9].
The compound azepan-1-yl(2,6-dichlorophenyl)methanone demonstrates significant potential in addressing critical therapeutic gaps in oncology through dual-pathway modulation: estrogen receptor alpha (ERα)-mediated activation of the adaptive unfolded protein response (a-UPR) and disruption of p53-MDM2 interactions. These pathways represent convergence points for numerous pathological processes in treatment-resistant cancers, particularly those exhibiting endocrine resistance or p53 inactivation while retaining wild-type TP53 genes [1] [5].
The ERα/a-UPR axis constitutes a vulnerability in hormone-resistant breast malignancies where conventional anti-estrogen therapies fail. Under persistent endoplasmic reticulum (ER) stress, cancer cells co-opt ERα signaling to activate adaptive rather than apoptotic UPR branches. Azepan-1-yl(2,6-dichlorophenyl)methanone uniquely targets the aryl hydrocarbon receptor (AHR) protein interaction network that interfaces with both ERα signaling and UPR regulation. By modulating AHR interactions with molecular chaperones like heat shock protein 90 (Hsp90) and immunophilin-like proteins, this compound disrupts the assembly of pro-survival UPR complexes within the ER lumen. Crucially, computational models predict that the dichlorophenyl moiety mimics tryptophan metabolites involved in endogenous AHR ligand binding, enabling precise intervention in this stress response pathway [1].
Simultaneously, the compound disrupts the p53-MDM2 interaction—a critical oncogenic switch in over 50% of malignancies retaining wild-type p53. Traditional MDM2 inhibitors suffer from limited binding surface engagement and rapid development of resistance. The twisted conformation of azepan-1-yl(2,6-dichlorophenyl)methanone enables simultaneous interaction with both the hydrophobic cleft of MDM2 and adjacent secondary interaction sites, creating a more resilient binding mode. Molecular dynamics simulations reveal that the azepane ring occupies the Leu26 pocket while the dichlorophenyl system extends into the Phe19 subpocket—a dual engagement previously achievable only with peptide-based inhibitors. This multi-site binding addresses the unmet need for non-peptidic MDM2 inhibitors capable of overcoming point mutations that compromise current therapeutics [5].
Table 2: Pathway Modulation by Azepan-1-yl(2,6-dichlorophenyl)methanone in Oncological Contexts
| Pathway | Molecular Targets | Biological Consequence | Therapeutic Application |
|---|---|---|---|
| ERα/a-UPR Interface | AHR-Hsp90 complex IRE1α-XBP1 axis PERK-ATF4 signaling | Selective inhibition of adaptive UPR branches Restoration of pro-apoptotic UPR signaling | Hormone-resistant breast cancer ERα-positive ovarian cancer |
| p53-MDM2 Interaction | MDM2 p53-binding domain p53 transactivation domain | p53 liberation and stabilization Cell cycle arrest and apoptosis induction | Wild-type p53 malignancies MDM2-amplified sarcomas |
The integration of these mechanisms represents a novel approach to combatting tumor adaptation. Cancer cells frequently develop compensatory pathway activation when single targets are inhibited. By concurrently targeting ERα/a-UPR signaling and p53 suppression through MDM2, azepan-1-yl(2,6-dichlorophenyl)methanone addresses multiple resistance mechanisms simultaneously. Pharmacophore mapping indicates distinct structural features responsible for each activity: the ketone-azepane system mediates MDM2 disruption, while the dichlorophenyl component predominantly engages AHR complexes involved in UPR modulation. This bifunctional capacity fulfills an urgent need for coordinated pathway intervention in heterogeneous and evolving malignancies [1] [5] [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: